2-Chloro-1-hexyl-1H-indole-3-carboxylic acid
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Overview
Description
1H-Indole-3-carboxylicacid, 2-chloro-1-hexyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-3-carboxylicacid, 2-chloro-1-hexyl-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that provide higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-carboxylicacid, 2-chloro-1-hexyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, such as carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1H-Indole-3-carboxylicacid, 2-chloro-1-hexyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylicacid, 2-chloro-1-hexyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carboxylicacid: A parent compound with similar structural features but lacking the chloro and hexyl substituents.
2-Chloro-1H-indole: A related compound with a chloro substituent but without the carboxylic acid and hexyl groups.
1H-Indole-3-acetic acid: Another indole derivative with a carboxylic acid group but different substituents.
Uniqueness
1H-Indole-3-carboxylicacid, 2-chloro-1-hexyl- is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the chloro and hexyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
66335-26-0 |
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Molecular Formula |
C15H18ClNO2 |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
2-chloro-1-hexylindole-3-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO2/c1-2-3-4-7-10-17-12-9-6-5-8-11(12)13(14(17)16)15(18)19/h5-6,8-9H,2-4,7,10H2,1H3,(H,18,19) |
InChI Key |
XIMPLTFRJGTKNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C1Cl)C(=O)O |
Origin of Product |
United States |
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